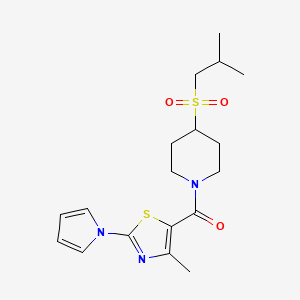

(4-(isobutylsulfonyl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Description

The compound (4-(isobutylsulfonyl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a thiazole-based molecule featuring a 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl scaffold linked to a 4-(isobutylsulfonyl)piperidin-1-yl group via a methanone bridge. The isobutylsulfonyl group likely enhances lipophilicity and metabolic stability compared to smaller substituents, while the pyrrole moiety on the thiazole ring may improve π-π stacking interactions in target binding .

Properties

IUPAC Name |

[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S2/c1-13(2)12-26(23,24)15-6-10-20(11-7-15)17(22)16-14(3)19-18(25-16)21-8-4-5-9-21/h4-5,8-9,13,15H,6-7,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHSBEORUYTOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)S(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound contains a piperidine moiety, which is a common structural element in many pharmaceuticals. Piperidine derivatives have been associated with a broad range of biological activities.

Mode of Action

Piperidine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation or activity of the target protein.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to identify the exact biochemical pathways it affects. Piperidine derivatives have been associated with a variety of biological activities, suggesting they may impact multiple pathways.

Pharmacokinetics

Piperidine derivatives generally exhibit good absorption and distribution due to their lipophilic nature. Metabolism and excretion would depend on the specific functional groups present in the compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of activities associated with piperidine derivatives, it’s likely that the compound could have multiple effects at the cellular level.

Biological Activity

The compound (4-(isobutylsulfonyl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H25N3O3S2

- Molecular Weight : 395.54 g/mol

- IUPAC Name : [4-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can disrupt critical protein interactions involved in cancer progression, such as the c-Myc/Max complex, leading to apoptosis in cancer cells.

Case Study :

A study demonstrated that related compounds achieved IC50 values of 4.08 μM against lung cancer cell lines (A549 and NCI-H1299), indicating strong potential for therapeutic application in lung cancer treatment .

2. Neuropharmacological Effects

The piperidine moiety is known for its neuroactive properties. Compounds containing this structure have been investigated for their effects on neurotransmitter systems, particularly in the modulation of acetylcholine and dopamine pathways.

Mechanism of Action :

The compound is hypothesized to act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in endocannabinoid signaling. This inhibition can lead to increased levels of endocannabinoids, potentially providing neuroprotective effects and reducing inflammation .

Pharmacological Profiles

The following table summarizes the pharmacological profiles based on available research findings:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:

Key Observations:

- Molecular Weight : The target compound’s estimated molecular weight (420–450 g/mol) aligns with analogs like the compound (420.5 g/mol), suggesting comparable steric bulk. The isobutylsulfonyl group likely contributes to higher lipophilicity than the acetylpiperazinyl group in 12l .

- This may enhance target binding affinity in hydrophobic pockets .

Q & A

Q. What synthetic strategies are optimal for preparing (4-(isobutylsulfonyl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone?

A reflux-based approach using xylene as a solvent with chloranil as an oxidizing agent (25–30 hours) is effective for cyclization and sulfonation steps, followed by purification via recrystallization from methanol . Alternative routes involve coupling reactions in ethanol with 2,5-dimethoxytetrahydrofuran under reflux (1–2 hours), yielding thiazole-pyrrole hybrids . Optimize reaction times and solvent polarity to improve yields.

Q. Which analytical techniques are critical for structural confirmation of this compound?

Combine HPLC (with sodium 1-octanesulfonate buffer at pH 4.6 and methanol mobile phase) for purity assessment and FTIR to confirm functional groups (e.g., sulfonyl, carbonyl). Single-crystal X-ray diffraction, as applied to structurally analogous pyrazolone derivatives, resolves stereochemical ambiguities .

Q. How can initial biological activity screening be designed for this compound?

Use in vitro assays targeting bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., HeLa, MCF-7). Reference protocols for pyrazolone derivatives, which showed antibacterial IC₅₀ values <10 µM and antitumor activity via apoptosis induction . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves.

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from impurities or stereochemical variations. Perform comparative studies using standardized synthetic protocols (e.g., reflux duration, solvent ratios ). Use LC-MS to verify batch consistency and assess enantiomeric purity via chiral HPLC . Cross-validate bioactivity in multiple cell lines under controlled conditions (e.g., hypoxia vs. normoxia).

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

Modify the isobutylsulfonyl group (e.g., replace with methylsulfonyl) and the pyrrole-thiazole core (e.g., substitute 1H-pyrrol-1-yl with pyrazol-3-yl). Test derivatives in enzyme inhibition assays (e.g., kinase profiling) to identify critical pharmacophores. Analogous studies on pyrazolone derivatives highlighted the importance of sulfonyl groups in enhancing solubility and target affinity .

Q. How does the compound’s stability vary under different experimental conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring . Assess photodegradation under UV light (λ = 254 nm) and hydrolytic stability in buffers (pH 1–13). For analogs, sulfonyl groups improved thermal stability, while thiazole rings were prone to oxidation in acidic conditions .

Q. What computational tools predict the compound’s environmental fate and toxicity?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicity (e.g., ECOSAR). Project INCHEMBIOL methodologies recommend evaluating abiotic transformations (hydrolysis, photolysis) and bioaccumulation potential in model organisms (e.g., Daphnia magna) .

Methodological Considerations Table

| Objective | Recommended Approach | Key Evidence |

|---|---|---|

| Synthesis Optimization | Reflux in xylene with chloranil (25–30 hr); recrystallize from methanol | |

| Purity Analysis | HPLC with sodium 1-octanesulfonate buffer (pH 4.6) and 65:35 methanol-buffer mobile phase | |

| Bioactivity Validation | In vitro antibacterial (MIC assays) and cytotoxicity (MTT assays) | |

| Stability Profiling | Accelerated stability testing (40°C/75% RH) with HPLC/FTIR monitoring | |

| Environmental Impact | QSAR modeling and Project INCHEMBIOL experimental protocols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.